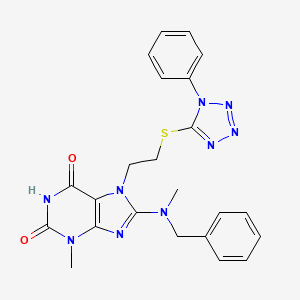

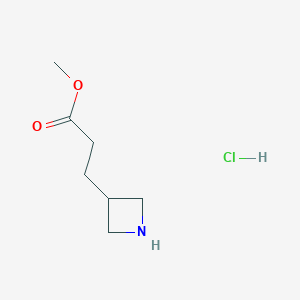

![molecular formula C15H15F3N8 B3012080 N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2034517-49-0](/img/structure/B3012080.png)

N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazolo-pyrimidine derivatives, which are closely related to the compound , involves several steps. In one study, novel [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives were prepared through oxidative cyclization of N-benzylidene-N'-pyrimidin-2-yl hydrazine precursors, followed by a Dimroth rearrangement. This process was further studied using DFT calculations to predict NMR chemical shifts, which were confirmed by experimental data . Another synthesis approach involved the reaction of C-(4-methyl-2-phenyl)thiazol-5-oyl-N-phenyl-hydrazonoyl bromide with different pyrimidine-2-thiones to produce various pyrimidine derivatives, including triazolo[4,3-a]pyrimidine derivatives, which were then confirmed by elemental and spectral analysis .

Molecular Structure Analysis

The molecular structure of triazolo-pyrimidine derivatives can be complex, with various substituents affecting the overall stability and reactivity. Theoretical studies have shown that [1,2,4]-triazolo-[1,5-a]pyrimidines are more stable than their [4,3-a] counterparts . In another case, the crystal structure of a triazolo[1,5-a]pyrimidin-2-amine derivative was determined, revealing that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, which are then packed into layers by π-stacking interactions between the aromatic systems of neighboring molecules .

Chemical Reactions Analysis

The reactivity of triazolo-pyrimidine derivatives can lead to unexpected products. For instance, the reaction of 6-bromo-[1,2,4]-triazolo-[4,3-a]pyrimidines with aliphatic amines under microwave irradiation resulted in the formation of 5-amino compounds through an ANRORC-type mechanism . This highlights the potential for novel reactions and pathways when synthesizing related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo-pyrimidine derivatives are characterized by their NMR and HRMS data, which provide insights into their stability and potential biological activity. For example, the antimicrobial activity of certain pyrimidine derivatives was screened, indicating the potential for these compounds to serve as pharmaceutical agents . The crystal structure analysis also contributes to understanding the physical properties, such as the potential for forming stable crystal lattices through hydrogen bonding and π-stacking interactions .

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Applications

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]Pyridines : A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines has been developed, utilizing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows for the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation, featuring short reaction times and high yields, indicating potential pathways for creating related compounds (Zheng et al., 2014).

Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]Triazolo[1,5-c]Pyrimidines : The synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines has been described, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). This process highlights the versatility of synthetic approaches to constructing complex heterocyclic systems, which could be applicable to the synthesis of the queried compound (Khashi et al., 2015).

Antitumor and Antimicrobial Activities : Enaminones have been used as building blocks for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities. This suggests potential research applications of N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine in exploring novel therapeutic agents (Riyadh, 2011).

Cardiovascular Agent Development : Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems has shown promising cardiovascular effects, including coronary vasodilation and antihypertensive activities. These findings may inform future studies on related compounds for cardiovascular disease treatment (Sato et al., 1980).

Fungicidal and Herbicidal Activities : Some derivatives related to the structure of interest have demonstrated significant fungicidal and herbicidal activities, indicating potential applications in agricultural research and development for new pesticides or herbicides (Moran, 2003).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N8/c16-15(17,18)10-7-11(21-9-20-10)19-8-14-23-22-12-3-4-13(24-26(12)14)25-5-1-2-6-25/h3-4,7,9H,1-2,5-6,8H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVWQMYPNQEUBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN3C(=NN=C3CNC4=NC=NC(=C4)C(F)(F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)

![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide](/img/structure/B3012005.png)

![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)

![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)

![3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3012012.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)

![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)